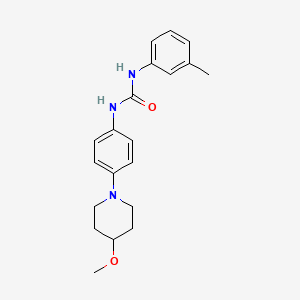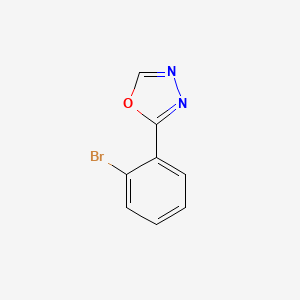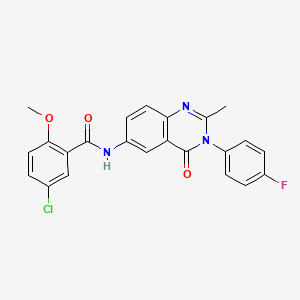![molecular formula C24H21N3O4 B2695631 2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide CAS No. 851207-68-6](/img/structure/B2695631.png)
2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with a benzimidazole core structure, which is a type of heterocyclic aromatic organic compound. This core structure is often found in various pharmaceuticals and has diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound seems to include a benzimidazole ring, a phenyl group, and an acetamide group, along with various other functional groups. The presence of these groups could influence the compound’s reactivity and interactions .Aplicaciones Científicas De Investigación
Vasorelaxant Potential
Studies have indicated the relaxant activity of benzimidazole derivatives, particularly focusing on their effects on isolated rat aortic rings. Estrada-Soto et al. (2006) highlighted that certain 2-(o, p-substituted phenyl)-1H-benzimidazole derivatives exhibit potent vasorelaxant properties, which could be leveraged in developing treatments against hypertensive diseases (Estrada-Soto et al., 2006).
Antimicrobial and Antiprotozoal Activities
Benzimidazole compounds have been tested for their antimicrobial and antiprotozoal activities. For instance, novel benzothiazole-substituted β-lactam hybrids were synthesized and showed moderate activities against both Gram-positive and Gram-negative bacterial strains, in addition to antimalarial properties (Alborz et al., 2018). Moreover, Pérez‐Villanueva et al. (2013) synthesized a series of benzimidazole derivatives with significant activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showcasing their potential in treating infections caused by these pathogens (Pérez‐Villanueva et al., 2013).
Anti-inflammatory and Gastroprotective Effects
The anti-inflammatory activity of benzimidazole derivatives has been explored with promising results. Bhor and Sable (2022) synthesized and tested various benzimidazole compounds for their anti-inflammatory effects, finding several potent compounds through the rat-paw edema method (Bhor & Sable, 2022). Additionally, the gastroprotective effects of β3 adrenoceptor agonists, including benzimidazole derivatives, were demonstrated in studies by Sevak et al. (2002), indicating their potential in treating gastric ulcers and related conditions (Sevak et al., 2002).
Anticancer and Antioxidant Activities
Research into the anticancer properties of benzimidazole derivatives has revealed their potential in targeting various cancer cells. El-Shekeil et al. (2012) synthesized new benzimidazole compounds and assessed their in vitro anticancer potential against HeLa and PC3 cells, with some compounds showing moderate cytotoxic effects (El-Shekeil et al., 2012). Saini et al. (2016) also evaluated the antioxidant activity of 2-methyl benzimidazole, underscoring its significance in medicinal chemistry due to its pharmacophoric group (Saini et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-22-13-17(15-28)11-12-21(22)31-16-23-26-19-9-5-6-10-20(19)27(23)14-24(29)25-18-7-3-2-4-8-18/h2-13,15H,14,16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGPTRGOJUEQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea](/img/structure/B2695548.png)
![8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2695549.png)
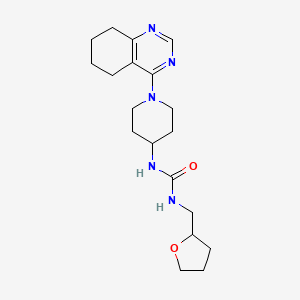
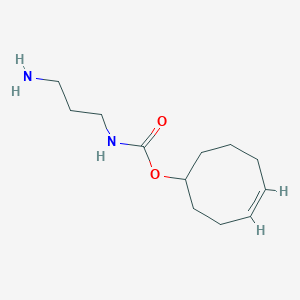
![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2695556.png)
![2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2695558.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2695559.png)
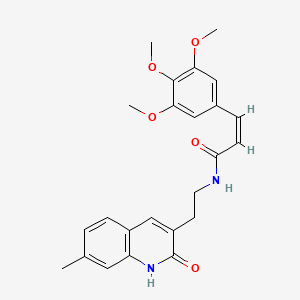
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide](/img/structure/B2695563.png)
